![molecular formula C15H30O8 B568401 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid CAS No. 121028-83-9](/img/structure/B568401.png)
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is formed through the polymerization of 2-Propenoic acid with a specific diol, resulting in a polymer with distinct characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) typically involves the polymerization of 2-Propenoic acid (also known as acrylic acid) with the diol 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol). The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed with initiators and catalysts. The reaction conditions are carefully monitored to achieve high yields and consistent product quality. The polymer is then purified and processed into various forms depending on its intended application.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can participate in substitution reactions where certain groups are replaced by others, modifying its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or other reduced forms of the polymer.
Aplicaciones Científicas De Investigación
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) has a wide range of scientific research applications:
Chemistry: The polymer is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Biology: It finds applications in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer’s unique properties make it suitable for use in tissue engineering and regenerative medicine.
Industry: It is used in the production of coatings, adhesives, and other industrial products due to its excellent mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) exerts its effects involves interactions with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, facilitating processes such as cell adhesion, proliferation, and differentiation. In industrial applications, the polymer’s chemical structure allows it to form strong bonds with other materials, enhancing the performance of coatings and adhesives.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, ethenyl ester: This compound is similar in structure but differs in its ester group, leading to different chemical properties and applications.
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester: Another similar compound with distinct ester groups, used in different industrial applications.
2-Propenoic acid, 2-methyl-: A simpler compound with a different molecular structure, leading to unique properties and uses.
Uniqueness
What sets 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) apart is its specific polymer structure, which imparts unique mechanical and chemical properties. This makes it highly versatile and suitable for a wide range of applications, from medical devices to industrial products.
Propiedades
Número CAS |
121028-83-9 |
|---|---|
Fórmula molecular |
C15H30O8 |
Peso molecular |
338.397 |
Nombre IUPAC |
2-[2,2-bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid |
InChI |
InChI=1S/C12H26O6.C3H4O2/c1-2-12(9-16-6-3-13,10-17-7-4-14)11-18-8-5-15;1-2-3(4)5/h13-15H,2-11H2,1H3;2H,1H2,(H,4,5) |
Clave InChI |
YDVYCKXUNVBZOP-UHFFFAOYSA-N |
SMILES |
CCC(COCCO)(COCCO)COCCO.C=CC(=O)O |
Sinónimos |
2-Propenoic acid, polymer with 2,2/'-[[2-ethyl-2-[(2-hydroxyethoxy) methyl]-1,3-propanediyl]bis(oxy)]bis[ethanol ] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


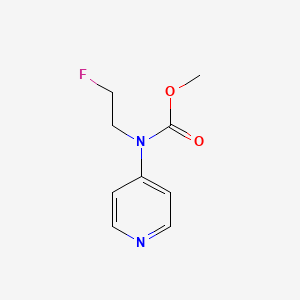
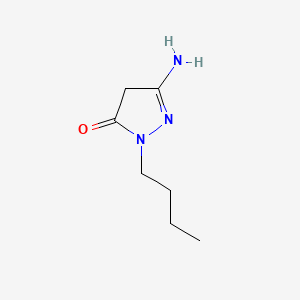
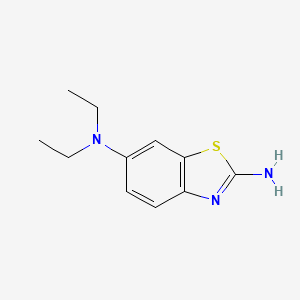
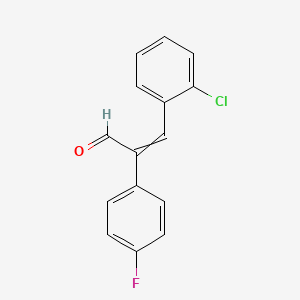


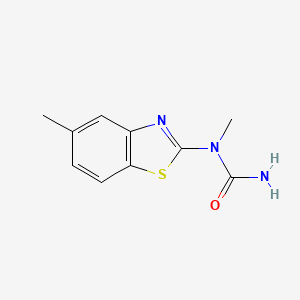

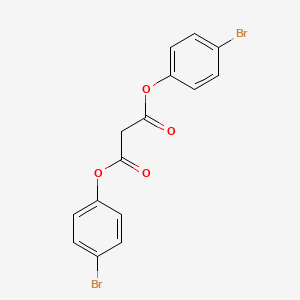
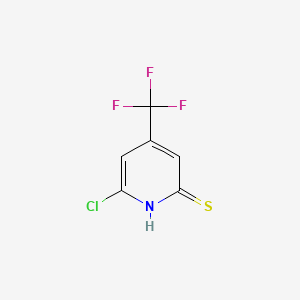
![6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione](/img/structure/B568338.png)
![1H-2,6a-Methanocyclopenta[c][1,2]diazocine](/img/structure/B568340.png)
